Mellein

概要

説明

Mellein is a naturally occurring compound classified as a dihydroisocoumarin. It is primarily produced by various fungi, including Aspergillus ochraceus and Macrophomina phaseolina . This compound has been identified as a secondary metabolite with a range of biological activities, including antimicrobial and phytotoxic properties .

作用機序

Mellein, also known as (-)-Mellein, is a dihydroisocoumarin, a phenolic compound that has been found to be produced by various organisms such as fungi, plants, insects, and bacteria . This compound has been associated with a range of biological activities and plays significant roles in the life cycles of its producers .

Target of Action

This compound has been found to exhibit potent antimicrobial activity, particularly against the bacterial genus Xanthomonas . The compound interacts with the proteins of Xanthomonas sp., reducing their pathogenicity . This suggests that the proteins of Xanthomonas sp. are the primary targets of this compound.

Mode of Action

This compound’s mode of action is primarily through its interaction with the proteins of Xanthomonas sp. Molecular docking studies have shown that this compound has good binding interactions with these proteins . This interaction leads to a reduction in the pathogenicity of the bacteria, thereby exhibiting its antimicrobial properties .

Biochemical Pathways

It is known that this compound is a secondary metabolite belonging to the class of polyketides . It is suggested that the pathways involved in this compound biosynthesis could involve various enzymes and genes .

Pharmacokinetics

In silico pharmacological studies have shown that this compound exhibits high gastrointestinal absorption properties and promising oral drug bioavailability . This suggests that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability .

Result of Action

The primary result of this compound’s action is its antimicrobial effect. It has been found to rupture the cell walls of Xanthomonas sp., thereby proving its antimicrobial efficacy .

Action Environment

生化学分析

Biochemical Properties

Mellein interacts with various enzymes, proteins, and other biomolecules. It is involved in many biochemical reactions, playing significant roles in the life cycles of the organisms that produce it

Cellular Effects

This compound has been found to have various effects on different types of cells and cellular processes. For instance, it has been observed to induce wilting in soybean seedlings in hydroponic culture . The exact mechanisms through which this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific details about this compound’s stability, degradation, and long-term effects on cellular function are still being researched, it has been observed that this compound can induce phytotoxic symptoms in soybean seedlings .

Metabolic Pathways

This compound is involved in various metabolic pathways. The pathways that could be involved in this compound biosynthesis have been discussed, along with the enzymes and genes involved

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that this compound can induce local necrosis in plant tissues, suggesting a potential role in fungal pathogenesis

準備方法

Synthetic Routes and Reaction Conditions: Mellein can be synthesized through several methods. One common synthetic route involves the cyclization of o-hydroxyphenylacetic acid under acidic conditions to form the dihydroisocoumarin structure . Another method includes the use of polyketide synthase enzymes in fungi, which catalyze the formation of this compound from simple precursors .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of fungal cultures. For instance, Macrophomina phaseolina and Lasiodiplodia theobromae have been used to produce this compound in culture media . The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .

化学反応の分析

Types of Reactions: Mellein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction of this compound can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products:

Oxidation: Hydroxythis compound derivatives.

Reduction: Dihydrothis compound.

Substitution: Halogenated this compound derivatives.

科学的研究の応用

Mellein has a wide range of applications in scientific research:

類似化合物との比較

Mellein is compared with other dihydroisocoumarins such as:

Hydrangenol: Another dihydroisocoumarin with similar phytotoxic properties.

Botryodiplodin: A phytotoxin produced by the same fungal species, but with different biological activities.

Uniqueness: this compound’s unique combination of antimicrobial and phytotoxic properties, along with its production by diverse fungal species, sets it apart from other similar compounds .

生物活性

Mellein, a naturally occurring compound classified as a 3,4-dihydroisocoumarin, is primarily produced by fungi but is also found in various plants, insects, and bacteria. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, phytotoxic, and insecticidal properties. This article explores the biological activity of this compound through a review of recent research findings and case studies.

Chemical Structure and Sources

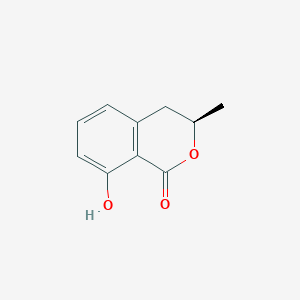

This compound can be represented structurally as follows:

It is produced by several fungal species, notably Aspergillus ochraceus and Macrophomina phaseolina, as well as by certain plant species. The biosynthesis pathways of this compound involve specific enzymes and genes that facilitate its production in these organisms .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens:

- Antibacterial : Studies indicate that this compound has effective antibacterial properties against Gram-positive bacteria. For example, the compound demonstrated strong inhibition against Staphylococcus aureus with an IC50 value of approximately 35 μM .

- Antifungal : this compound shows potent antifungal activity, particularly against pathogenic fungi such as Candida albicans and Aspergillus niger. Its fungicidal effects have been attributed to the disruption of fungal cell membranes .

- Algicidal : Research also suggests that this compound possesses algicidal properties, contributing to its potential use in managing algal blooms in aquatic environments .

Phytotoxic Effects

This compound is recognized for its phytotoxicity, which affects plant growth and development. It can induce necrotic leaf spots in various plant species, including hemp dogbane (Apocynum cannabinum) and apple trees (Malus domestica). These effects are significant for agricultural applications where this compound can be utilized as a natural herbicide .

Insecticidal Activity

The compound has shown remarkable effectiveness as an insecticide. Notably, it has been reported to have insecticidal activity against Calliphora erythrocephala, demonstrating its potential utility in pest management strategies .

Case Study 1: this compound Production by Macrophomina phaseolina

A study conducted on isolates of M. phaseolina from soybean plants revealed that 28.1% of the isolates produced this compound. The production was confirmed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The findings highlight the role of this compound in the pathogenicity of this fungus, suggesting that it may contribute to root infection mechanisms through toxin-mediated processes .

Case Study 2: Antiviral Activity Against HCV

Research on extracts from Aspergillus ochraceus showed that this compound inhibits the hepatitis C virus (HCV) protease enzyme with an IC50 value of 35 μM. This finding supports the potential therapeutic application of this compound in antiviral treatments .

Summary of Biological Activities

| Activity Type | Description | Example Organisms | IC50/Effectiveness |

|---|---|---|---|

| Antibacterial | Inhibits growth of bacteria | Staphylococcus aureus | 35 μM |

| Antifungal | Disrupts fungal cell membranes | Candida albicans, Aspergillus niger | Strong |

| Algicidal | Kills algae | Various freshwater algae | Effective |

| Phytotoxic | Induces necrosis in plants | Hemp dogbane, apple trees | Significant |

| Insecticidal | Kills insects | Calliphora erythrocephala | Remarkably effective |

特性

IUPAC Name |

(3R)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-33-1 | |

| Record name | (-)-Mellein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MELLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30Y67M5SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mellein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。